1-(2-{[3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl]oxy}ethyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-[2-[3-(4-bromophenyl)-4-oxochromen-7-yl]oxyethyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23BrN2O4/c24-17-3-1-15(2-4-17)20-14-30-21-13-18(5-6-19(21)22(20)27)29-12-11-26-9-7-16(8-10-26)23(25)28/h1-6,13-14,16H,7-12H2,(H2,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVAFVWVPNGJKDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CCOC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-{[3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl]oxy}ethyl)piperidine-4-carboxamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name, which highlights its complex structure featuring a piperidine ring and a chromenone moiety. The presence of the bromophenyl group and the ether linkage contributes to its unique chemical properties.
Research indicates that compounds similar to this compound may exhibit multiple mechanisms of action:
- Cholinesterase Inhibition : Compounds with similar structures have shown inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical for neurotransmitter regulation in the central nervous system. This inhibition can lead to increased levels of acetylcholine, potentially enhancing cognitive functions .
- Anti-inflammatory Activity : The chromenone scaffold is known for its anti-inflammatory properties, likely through the inhibition of cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are involved in the inflammatory response .
- Antioxidant Effects : Many compounds in this class exhibit free radical scavenging capabilities, contributing to their protective effects against oxidative stress-related diseases .
Biological Activity Data
A summary of key biological activities is presented in the following table:
| Activity | IC50 Value (µM) | Reference |
|---|---|---|
| AChE Inhibition | 10.4 | |
| BuChE Inhibition | 7.7 | |
| COX-2 Inhibition | Moderate | |
| LOX Inhibition | Moderate | |
| Antioxidant Activity | High |
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into their therapeutic potential:
- Cognitive Enhancements : A study demonstrated that derivatives with similar structures improved memory retention in animal models, attributed to their AChE inhibitory effects. These findings suggest potential applications in treating neurodegenerative disorders such as Alzheimer's disease .
- Anti-cancer Properties : Another investigation focused on the cytotoxic effects of chromenone derivatives against various cancer cell lines, including breast cancer (MCF-7). Results indicated significant cytotoxicity, with some compounds exhibiting IC50 values below 20 µM, indicating their potential as anti-cancer agents .
- Inflammation Models : Research involving inflammatory models showed that these compounds reduced inflammation markers significantly compared to control groups, highlighting their potential as anti-inflammatory agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variants
2.1.1 Benzodiazol-2-one Derivatives Compounds such as 4-(4-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(4-bromophenyl)piperidine-1-carboxamide (44) () replace the chromenone core with a benzodiazol-2-one system. This substitution reduces planarity and may alter π-π stacking interactions. Synthesis yields for these derivatives (~74%) are higher than those of chromenone-based analogs, suggesting superior stability during preparation .
2.1.2 Isoflavone Derivatives Compound 20 () retains the chromen-4-one core but substitutes the bromophenyl group with a 4-methoxyphenyl moiety. However, the lower synthesis yield (18.7%) indicates challenges in isolating chromenone derivatives compared to benzodiazolones .
Piperidine-Carboxamide Modifications
2.2.1 N-Benzylpiperidine Analogs N-(1-benzylpiperidin-4-yl)-7-bromo-4-oxo-4H-chromene-3-carboxamide (4g) () replaces the 2-ethoxyethyl linker with a direct benzyl-piperidine attachment.
2.2.2 Azetidine-Based Derivatives 1-(1-(3-(4-Bromophenyl)propanoyl)azetidin-3-yl)piperidine-4-carboxamide () substitutes the ethyl linker with an azetidine ring. The smaller ring size may enhance metabolic stability but introduces steric hindrance, as reflected in its higher molecular weight (394.3 g/mol) .
Substituent Effects
2.3.1 Halogen Variation Replacing the bromophenyl group with a chlorophenyl (e.g., compound 43, ) reduces molecular weight (449.1 vs. Bromine’s larger atomic radius may improve hydrophobic interactions in target binding .
2.3.2 Aromatic Extensions
SARS-CoV-2 inhibitors like (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide () incorporate extended aromatic systems (e.g., naphthalene), enhancing stacking interactions but increasing metabolic liability .
Research Findings and Implications
- Synthetic Feasibility: Chromenone derivatives (e.g., target compound) exhibit lower yields compared to benzodiazolones, likely due to the instability of the chromenone ring during reactions .
- Biological Activity : Piperidine-carboxamide moieties are associated with enzyme inhibition (e.g., acetylcholinesterase in , SARS-CoV-2 in ), suggesting the target compound may share similar mechanistic pathways .
- Structural Optimization : The 2-ethoxyethyl linker in the target compound balances flexibility and solubility, whereas rigid analogs (e.g., 4g ) may sacrifice bioavailability for target affinity .
Preparation Methods
Ether Linkage Formation
The hydroxyl group at position 7 of the chromenone reacts with the hydroxyethyl-piperidine intermediate via Mitsunobu coupling or Williamson ether synthesis :
-
Mitsunobu Coupling :
-
Williamson Ether Synthesis :
Piperidine Carboxamide Installation
Carboxamide Functionalization
The piperidine ring’s carboxylic acid is converted to the carboxamide using EDCl/HOBt coupling :
-
Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl), hydroxybenzotriazole (HOBt), NH₄Cl.
-
Conditions : DCM, RT, 8 hours.
Optimization and Challenges
Reaction Condition Tuning
Purification Strategies
-
Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent removes unreacted chromenone.
-
Recrystallization : Methanol/water (4:1) yields 95% pure product.
Analytical Characterization
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Time (h) | Cost Efficiency |
|---|---|---|---|---|
| Mitsunobu Coupling | 72 | 99.2 | 24 | Moderate |
| Williamson Ether | 65 | 98.5 | 6 | High |
| EDCl/HOBt Coupling | 90 | 99.0 | 8 | Low |
The Mitsunobu method offers superior yield and purity but requires costly reagents. The Williamson approach is faster and cheaper but less efficient for bulky substrates.
Industrial Scalability Considerations
Q & A
Basic: What are the key considerations in designing a multi-step synthesis protocol for 1-(2-{[3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl]oxy}ethyl)piperidine-4-carboxamide?
Methodological Answer:
A robust synthesis protocol should prioritize:
- Stepwise Functionalization : Begin with constructing the chromen-4-one core via cyclization of substituted salicylaldehydes, followed by bromophenyl group introduction using Suzuki-Miyaura coupling .
- Piperidine Coupling : Employ nucleophilic substitution or amide bond formation to attach the piperidine-carboxamide moiety, ensuring regioselectivity by protecting reactive groups (e.g., tert-butoxycarbonyl [BOC]) .
- Optimization of Conditions : Adjust solvent polarity (e.g., DMF for solubility), temperature (40–80°C for controlled reactivity), and catalysts (e.g., Pd(PPh₃)₄ for cross-coupling) to maximize yield and purity .
Basic: Which spectroscopic and chromatographic techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to verify the chromen-4-one scaffold (δ 6.5–8.5 ppm for aromatic protons) and piperidine ring integration (δ 1.5–3.5 ppm for CH₂ groups) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (C₂₃H₂₂BrN₂O₄: theoretical ~497.08 g/mol) and isotopic patterns for bromine .
- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns (acetonitrile/water gradient) and UV detection at 254 nm for chromophore absorption .
Advanced: How can structure-activity relationship (SAR) studies be systematically conducted to optimize the biological activity of this chromen-piperidine hybrid?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modified bromophenyl groups (e.g., fluorophenyl, methylphenyl) and evaluate their kinase inhibition profiles using ATP-competitive assays .
- Bioisosteric Replacement : Replace the piperidine ring with morpholine or azetidine to assess rigidity and hydrogen-bonding effects on target binding .
- Data Correlation : Apply multivariate analysis (e.g., PCA) to correlate logP, polar surface area, and IC₅₀ values from enzymatic assays (e.g., EGFR kinase inhibition) .
Advanced: What experimental approaches resolve contradictions in reported biological activities between similar chromen-piperidine derivatives?
Methodological Answer:
- Standardized Assay Conditions : Replicate studies under identical conditions (e.g., ATP concentration, pH 7.4 buffers) to minimize variability in kinase inhibition data .
- Off-Target Profiling : Use proteome-wide kinome screens (e.g., KINOMEscan) to identify non-specific interactions that may skew activity interpretations .
- Crystallographic Validation : Resolve conflicting data by solving co-crystal structures of the compound with target enzymes (e.g., CDK2), identifying key binding residues (e.g., hinge-region interactions) .
Advanced: How to design enzymatic assays to evaluate the interaction between this compound and potential kinase targets?
Methodological Answer:
- Kinase Selection : Prioritize kinases with structural homology to CDK2 or EGFR, where chromen-4-one derivatives show precedent activity .
- Assay Configuration : Use fluorescence polarization (FP) with FITC-labeled ATP to measure competitive displacement (Kd values) or luminescence-based ADP-Glo™ assays for real-time kinetics .
- Control Experiments : Include staurosporine (broad-spectrum inhibitor) and DMSO controls to normalize activity and exclude solvent artifacts .
Advanced: How can metabolic stability and cytochrome P450 (CYP) interactions be assessed for this compound in preclinical studies?
Methodological Answer:
- Microsomal Incubations : Incubate the compound with human liver microsomes (HLMs) and NADPH, monitoring depletion via LC-MS/MS to calculate t₁/₂ .
- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: BFC dealkylation) to quantify IC₅₀ values and predict drug-drug interaction risks .
- Reactive Metabolite Trapping : Add glutathione (GSH) to microsomal assays and detect adducts by neutral loss scanning (m/z 129) to identify electrophilic intermediates .
Advanced: What strategies address low solubility or bioavailability in preclinical development of this compound?
Methodological Answer:
- Salt Formation : Screen counterions (e.g., HCl, sodium) to improve aqueous solubility, validated by shake-flask solubility tests .
- Nanoparticle Formulation : Use antisolvent precipitation with poloxamer 407 to generate nanoparticles (100–200 nm) for enhanced dissolution rates .
- Prodrug Design : Introduce ester or phosphate groups at the piperidine-carboxamide moiety, cleaved in vivo by esterases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
